3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid
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Overview
Description
3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid is an organoboron compound with the molecular formula C8H10BFO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine, hydroxymethyl, and methoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, 3-Fluoro-4-methoxybenzaldehyde.
Reduction: The aldehyde group of 3-Fluoro-4-methoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Borylation: The hydroxymethyl group is then introduced through a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or substituted alkenes.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate or sodium hydroxide.
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Carboxylic Acids: Formed through oxidation of the hydroxymethyl group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Fluoro-3-methoxyphenylboronic acid
Uniqueness
3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and functionalization options compared to similar compounds. This makes it a versatile building block in organic synthesis, allowing for the creation of more complex and diverse molecules.
Properties
IUPAC Name |
[3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-14-7-3-2-6(9(12)13)5(4-11)8(7)10/h2-3,11-13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQKAHZGBQVYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)F)CO)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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